molecular formula C10H10N2O4 B14795292 6,7-Dimethoxy-1H-quinazoline-2,4-dione; 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione

6,7-Dimethoxy-1H-quinazoline-2,4-dione; 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione

Cat. No.: B14795292
M. Wt: 222.20 g/mol
InChI Key: WXKQMZLLZZVPHM-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-6,7-dimethoxyquinazoline is a quinazoline derivative with the molecular formula C10H10N2O4. This compound is known for its unique chemical structure, which includes two hydroxyl groups and two methoxy groups attached to the quinazoline core. Quinazoline derivatives are significant in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydroxy-6,7-dimethoxyquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,5-dihydroxybenzoic acid with dimethoxyaniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the quinazoline ring .

Industrial Production Methods

Industrial production of 2,5-Dihydroxy-6,7-dimethoxyquinazoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxy-6,7-dimethoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dihydroxy-6,7-dimethoxyquinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dihydroxy-6,7-dimethoxyquinazoline involves its interaction with molecular targets such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

2,5-Dihydroxy-6,7-dimethoxyquinazoline can be compared with other quinazoline derivatives such as:

The presence of both hydroxyl and methoxy groups in 2,5-Dihydroxy-6,7-dimethoxyquinazoline makes it unique and versatile for various applications in research and industry .

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

5-hydroxy-6,7-dimethoxy-1H-quinazolin-2-one

InChI

InChI=1S/C10H10N2O4/c1-15-7-3-6-5(4-11-10(14)12-6)8(13)9(7)16-2/h3-4,13H,1-2H3,(H,11,12,14)

InChI Key

WXKQMZLLZZVPHM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C=NC(=O)NC2=C1)O)OC

Origin of Product

United States

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